An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1,6-naphthyridin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,6-Naphthyridinone Scaffold
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a class of "privileged structures" in medicinal chemistry.[1][2] Their rigid framework is capable of presenting substituents in a well-defined three-dimensional arrangement, making them ideal scaffolds for interacting with a variety of biological targets.[1][2] Among the various naphthyridine isomers, the 1,6-naphthyridin-2(1H)-one core is of particular significance. This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, from cancer to cardiovascular disorders.[1][3]
Notably, the saturation level of the pyridinone ring plays a crucial role in directing the biological activity; derivatives with a C3-C4 double bond are predominantly associated with antitumor properties, exemplified by the FDA-approved kinase inhibitor Ripretinib.[1][3] In contrast, their saturated counterparts are more commonly linked to cardiovascular applications.[1]
This guide focuses on 5-Bromo-1,6-naphthyridin-2(1H)-one , a key intermediate in the synthesis of diverse libraries of bioactive compounds. The bromine atom at the C5 position is not merely a substituent but a versatile synthetic handle. Its presence dramatically enhances the chemical reactivity of the scaffold, providing a strategic site for introducing molecular diversity through modern cross-coupling reactions.[4] Understanding the chemical properties, reactivity, and synthetic utility of this molecule is therefore paramount for researchers aiming to leverage the therapeutic potential of the 1,6-naphthyridinone scaffold.
Molecular Structure and Physicochemical Properties
The fundamental properties of 5-Bromo-1,6-naphthyridin-2(1H)-one are summarized below. These values provide the foundational data necessary for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 5-Bromo-1,6-naphthyridin-2(1H)-one | - |
| CAS Number | 105276-96-8 | [4] |
| Molecular Formula | C₈H₅BrN₂O | [4] |
| Molecular Weight | 225.04 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported; expected to be >200 °C | - |
| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | [5] |
| H-Bond Donor Count | 1 | [6] |
| H-Bond Acceptor Count | 2 | [6] |
Synthesis of the 1,6-Naphthyridin-2(1H)-one Core
The synthesis of the 1,6-naphthyridin-2(1H)-one scaffold can be broadly categorized into two main strategies: construction from a pre-formed pyridine ring or from a pre-formed pyridone ring.[2] A common and effective method involves the cyclization of a functionalized pyridine precursor. The following protocol outlines a representative synthesis of a substituted 1,6-naphthyridin-2(1H)-one, which can be adapted for the synthesis of the 5-bromo derivative. This multi-step sequence involves the initial formation of a substituted pyridine, followed by reduction, oxidation, and final cyclization.[5]
Representative Synthetic Workflow
Caption: General synthetic pathway to the 1,6-naphthyridin-2(1H)-one scaffold.
Detailed Experimental Protocol (Representative)
Rationale: This protocol employs a sequence of reliable and well-documented reactions. The initial SNAr reaction builds the core amino-pyridine structure. Subsequent reduction and selective oxidation provide the necessary aldehyde functionality for the key cyclization step. The final ring closure is achieved via a Horner-Wadsworth-Emmons reaction, which is a robust method for forming the α,β-unsaturated lactam system of the naphthyridinone.[5]
Step 1: Synthesis of the Amino-pyridine Intermediate
-
To a sealed tube, add the starting chloro-substituted pyridine (e.g., ethyl 4,6-dichloro-3-pyridinecarboxylate, 1.0 eq) and the desired aniline (1.0 eq) in 1,4-dioxane.
-
Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize with 1 N NaOH solution.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., Hexanes:EtOAc gradient) to yield the amino-pyridine intermediate.[5]
Step 2: Reduction to the Primary Alcohol
-
Dissolve the amino-pyridine intermediate (1.0 eq) in ethanol at room temperature.
-
Add sodium borohydride (NaBH₄, 10.0 eq) portion-wise, controlling any effervescence.
-
Stir at room temperature for 2-4 hours until the reaction is complete.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate, redissolve in ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to afford the corresponding alcohol.[5]
Step 3: Oxidation to the Aldehyde
-
Dissolve the alcohol (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add activated manganese dioxide (MnO₂, 5.0 eq by mass) and stir vigorously at room temperature.
-
Monitor the reaction for 2-6 hours. Upon completion, filter the mixture through Celite.
-
Concentrate the filtrate to yield the crude aldehyde, which is often used directly in the next step.[5]
Step 4: Cyclization to the 1,6-Naphthyridin-2(1H)-one
-
In a sealed tube, dissolve the crude aldehyde from the previous step in dry ethanol.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and triethyl phosphonoacetate (1.5 eq).
-
Heat the mixture to 100 °C for 12 hours.
-
Cool to room temperature and remove the solvent under vacuum.
-
Dilute the residue with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography to obtain the 1,6-naphthyridin-2(1H)-one.[5]
Spectroscopic Characterization: A Predictive Analysis
| Technique | Expected Features |
| ¹H NMR | - N-H Proton: A broad singlet around 10-12 ppm. - Aromatic Protons: Signals in the 7.0-9.0 ppm range. The proton at C4 will likely be a doublet coupled to the C3 proton. The proton at C8 will be deshielded by the adjacent nitrogen. The protons at C3 and C7 will also show characteristic splitting patterns. |
| ¹³C NMR | - Carbonyl Carbon (C2): A signal in the range of 160-170 ppm. - Aromatic Carbons: Multiple signals between 110-155 ppm. The carbon bearing the bromine (C5) will be shifted to ~115-125 ppm. Carbons adjacent to nitrogen atoms (C7, C8a) will be downfield. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹. - C=C and C=N Stretches: Multiple bands in the 1500-1620 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive marker for the presence of a single bromine atom. |
Reactivity and Key Synthetic Transformations
The true value of 5-Bromo-1,6-naphthyridin-2(1H)-one in drug discovery lies in the reactivity of the C5-bromo group. This site serves as an anchor point for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents and the rapid generation of compound libraries.[4][7]
Core Reactivity: Palladium-Catalyzed Cross-Coupling
Caption: Key cross-coupling reactions of 5-Bromo-1,6-naphthyridin-2(1H)-one.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Causality: This reaction is a robust method for creating C(sp²)-C(sp²) bonds. The choice of a palladium(0) catalyst, often generated in situ, is critical for the oxidative addition step into the C-Br bond. A weak base like K₂CO₃ is sufficient to activate the boronic acid via formation of a boronate complex, which then participates in transmetalation. A mixed solvent system like Toluene/water facilitates the dissolution of both organic and inorganic reagents.[4]
-
To a reaction vessel, add 5-Bromo-1,6-naphthyridin-2(1H)-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add a degassed solvent mixture of Toluene and water (e.g., 3:1 ratio).
-
Heat the reaction to 80-100 °C and stir for 12 hours or until completion.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Causality: This reaction forms a C-N bond, crucial for introducing amine functionalities. It requires a palladium catalyst paired with a specialized bulky electron-rich phosphine ligand (e.g., XPhos, SPhos). This ligand facilitates both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, making it a potent nucleophile for the catalytic cycle.
-
In an oven-dried flask under an inert atmosphere, combine 5-Bromo-1,6-naphthyridin-2(1H)-one (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture to 90-110 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Potential Applications in Drug Discovery
The 1,6-naphthyridine framework is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[8] 5-Bromo-1,6-naphthyridin-2(1H)-one is a critical starting material for accessing novel analogs with potential therapeutic applications, including:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The 1,6-naphthyridinone scaffold is an excellent mimic of this interaction. The C5 position, functionalized via the bromo-intermediate, can be used to install substituents that target specific pockets in the ATP-binding site, thereby conferring potency and selectivity.[8]
-
CNS Agents: The rigid naphthyridine structure is present in compounds targeting central nervous system receptors.[4]
-
Antiviral and Antibacterial Agents: The diverse functionalities that can be introduced onto the scaffold allow for the exploration of its potential as an antimicrobial agent.[9]
Role as a Core Building Block
Caption: Workflow for drug discovery using the 5-bromo-1,6-naphthyridinone intermediate.
Conclusion
5-Bromo-1,6-naphthyridin-2(1H)-one is a high-value chemical intermediate whose properties are central to the development of novel therapeutics based on the 1,6-naphthyridinone scaffold. While detailed experimental data on the parent molecule is sparse, its synthetic accessibility and, more importantly, the predictable reactivity of its C5-bromo substituent make it an invaluable tool for medicinal chemists. The strategic application of modern palladium-catalyzed cross-coupling reactions allows this single intermediate to be a gateway to vast chemical diversity, enabling the systematic exploration of structure-activity relationships and the ultimate discovery of new and potent drug candidates.
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